

Technical Guide: Physicochemical Properties of Bromophenol Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-hydroxybenzophenone

Cat. No.: B1330228

[Get Quote](#)

Disclaimer: Data for the specific compound 2-benzoyl-4-bromophenol is not readily available in the public domain. This guide presents a summary of physicochemical properties for structurally related bromophenol derivatives to provide a comparative reference for researchers, scientists, and drug development professionals.

Introduction

Bromophenols are a class of organic compounds characterized by a phenol ring substituted with one or more bromine atoms. They serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and flame retardants.^{[1][2][3]} This document provides a detailed overview of the physicochemical properties of several bromophenol derivatives, outlines general experimental protocols for their determination, and includes a workflow for property characterization.

Physicochemical Data of Bromophenol Derivatives

The following tables summarize the key physicochemical properties of selected bromophenol compounds. These values are essential for understanding the behavior of these compounds in various chemical and biological systems.

Table 1: General and Physical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Melting Point (°C)	Boiling Point (°C)
2-Benzyl-4-bromophenol	C ₁₃ H ₁₁ BrO	263.13	Solid	55-56[4]	189-192 (at 3.5 Torr)[4]
2-(Benzoyloxy)-4-bromophenol	C ₁₃ H ₁₁ BrO ₂	279.13[5]	Solid	Not Available	Not Available
4-Bromophenol	C ₆ H ₅ BrO	173.01[6]	White crystalline solid[7]	61-64[8][9][10]	235-238[1]
2-Bromophenol	C ₆ H ₅ BrO	173.02[11]	Liquid[11]	3-7[11]	195-196[11]

Table 2: Solubility and Partitioning Properties

Compound	Solubility	pKa	LogP
2-Benzyl-4-bromophenol	Not Available	Not Available	Not Available
2-(Benzoyloxy)-4-bromophenol	Not Available	Not Available	3.7 (Computed)[5]
4-Bromophenol	Insoluble in water; Soluble in ethanol, methanol, chloroform, ether, glacial acetic acid.[1][3][7]	9.17 / 9.34[6][11]	2.59 / 2.6 (Computed) [6]
2-Bromophenol	Not Available	8.42[11]	Not Available

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific compound are often proprietary or published in primary scientific literature. Below are

generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a solid organic compound is the temperature at which it changes state from solid to liquid.[12]

Apparatus:

- Melting point apparatus (e.g., Vernier melt station)[12]
- Capillary tubes
- Sample of the compound

Procedure:

- A small, dry sample of the crystalline compound is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[13]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[12]

Apparatus:

- Simple distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask) [12]
- Heating mantle
- Boiling chips

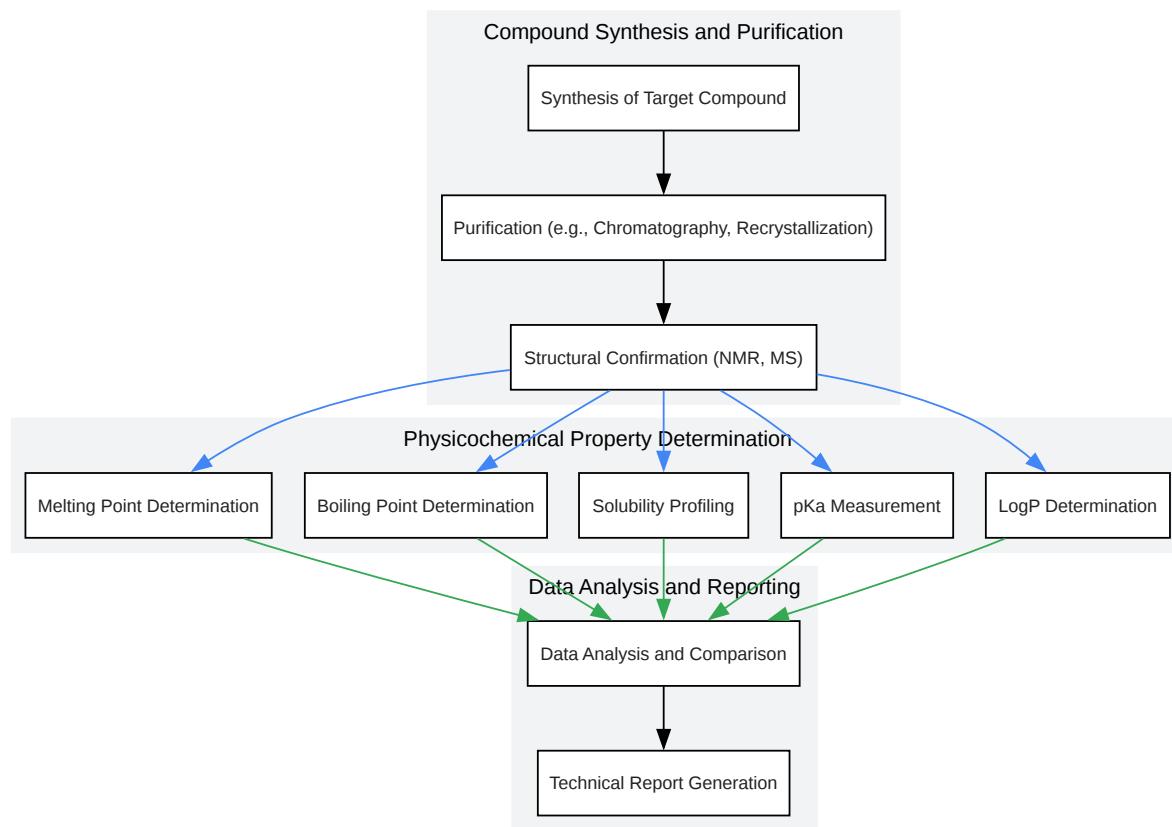
Procedure:

- The liquid sample is placed in a round-bottom flask with a few boiling chips.[12]
- The distillation apparatus is assembled.[12]
- The flask is heated, and the temperature of the vapor is measured with a thermometer.
- The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[12] For compounds that decompose at atmospheric pressure, distillation is performed under reduced pressure.[14]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[15]

Apparatus:


- Test tubes
- Vortex mixer
- A selection of solvents (e.g., water, ethanol, hexane, toluene, ethyl acetate)[13]

Procedure:

- A small, measured amount of the solute is added to a known volume of a solvent in a test tube.
- The mixture is agitated (e.g., using a vortex mixer) to facilitate dissolution.
- Observations are made to determine if the solute has completely dissolved.
- The process is repeated with different solvents to determine the compound's solubility profile.[13] The solubility can be influenced by factors such as temperature and pH.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of physicochemical properties of a new chemical entity.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromophenol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Bromophenol - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-benzyl-4-bromophenol CAS#: 19578-80-4 [m.chemicalbook.com]
- 5. 2-(BenzylOxy)-4-bromophenol | C13H11BrO2 | CID 21877514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 4-Bromophenol | CAS#:106-41-2 | Chemsoc [chemsoc.com]
- 10. 4-Bromophenol 99 106-41-2 [sigmaaldrich.com]
- 11. Monobromophenol - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Bromophenol Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330228#physicochemical-properties-of-2-benzoyl-4-bromophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com